molecular formula C18H18N2O4S B2592007 ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 743439-30-7

ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2592007
CAS No.: 743439-30-7
M. Wt: 358.41
InChI Key: VKGRSDPDBWDXNJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 4-oxo group at position 2.
  • A 5-methyl substituent at position 3.
  • A 2-[(2-methoxyphenyl)methyl] moiety at position 2.
  • A 6-carboxylate ethyl ester group at position 4.

This compound is of interest due to its structural similarity to bioactive thieno[2,3-d]pyrimidines, which are known for their anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-4-24-18(22)15-10(2)14-16(21)19-13(20-17(14)25-15)9-11-7-5-6-8-12(11)23-3/h5-8H,4,9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRSDPDBWDXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studies of heterocyclic chemistry.

    Biology: It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: The compound’s potential therapeutic applications are explored in the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives
Compound Name/Identifier Substituents (Positions) Key Functional Groups
Target Compound 2-[(2-Methoxyphenyl)methyl], 5-methyl, 4-oxo, 6-carboxylate (ethyl ester) Methoxybenzyl, methyl, ketone, ester
Compound 106 4-substituted anilino, 6-methanone Anilino, ketone
Ethyl 5-methyl-4-oxo-3-phenyl-2-(propylamino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate 3-phenyl, 2-propylamino, 4-oxo, 6-carboxylate (ethyl ester) Phenyl, alkylamino, ketone, ester
4,6-Disubstituted thieno[2,3-d]pyrimidine derivatives Variable substituents at positions 4 (e.g., anilino, methanone) and 6 (e.g., methyl, halogens) Diverse: halogen, aryl, alkyl, ketone

Key Observations :

  • The 2-[(2-methoxyphenyl)methyl] group in the target compound introduces steric bulk and lipophilicity compared to simpler substituents (e.g., alkylamino in or anilino in ).
  • The 6-carboxylate ethyl ester is conserved in several derivatives, suggesting its role in modulating solubility and metabolic stability .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison
Compound Name/Identifier Melting Point (°C) IR (cm⁻¹) ¹H/¹³C NMR Key Signals
Target Compound Not reported Expected: C=O (~1700), ester (~1250) Predicted: δ 1.3 (CH₃ of ester), δ 3.8 (OCH₃), δ 4.2 (CH₂ of ester), δ 6.8–7.3 (aryl)
Compound 25 97–98 1720 (C=O), 1240 (C-O) δ 1.2 (CH₃), δ 3.7 (OCH₃), δ 4.1 (CH₂), δ 7.1–8.2 (nitrophenyl)
Compound 22a 175–176 1715 (C=O), 1265 (C-O) δ 1.4 (CH₃), δ 3.6 (N-CH₃), δ 4.3 (CH₂), δ 7.3–7.5 (chlorophenyl)

Key Observations :

  • The target compound’s spectral profile aligns with analogues containing ester and aryl groups, though experimental data (e.g., melting point) are lacking in the current literature .
  • Substituents like 3-phenyl or nitrophenyl in other derivatives significantly alter electronic properties, as evidenced by NMR shifts .
Table 3: Reported Bioactivities of Thieno[2,3-d]pyrimidine Derivatives
Compound Name/Identifier Target/Activity IC₅₀/EC₅₀ (nM) Selectivity Notes
Compound 106 EGFR inhibition (wild-type) 5.54 Dual inhibitor of EGFR/ErbB2
Compound 108 ErbB2 inhibition 43 Moderate selectivity for ErbB2 over EGFR
Target Compound Not reported N/A Predicted: Moderate EGFR affinity via docking
Thiazolo[3,2-a]pyrimidine Thymidine phosphorylase inhibition 322–396 Antitumor activity in vitro

Key Observations :

  • The 4-oxo group in the target compound may mimic ATP-binding motifs in kinase targets (e.g., EGFR), though experimental validation is needed .
  • Derivatives with bulky aryl groups (e.g., 2-methoxyphenyl in the target compound) often exhibit enhanced cellular penetration and target affinity .

Comparison with Analogous Syntheses

  • Compound 25 : Synthesized via reflux in methanol with LiHMDS, yielding 72% purity after recrystallization.
  • Thiazolo[3,2-a]pyrimidines : Prepared via solvent-free fusion of aldehydes, thiourea, and acetoacetic ester.

Key Challenges :

  • Steric hindrance from the 2-[(2-methoxyphenyl)methyl] group may reduce reaction yields compared to smaller substituents.
  • Optimization of reaction conditions (e.g., solvent, catalyst) is critical for regioselectivity .

Pharmacokinetic and ADMET Considerations

  • Metabolic Stability : The ethyl ester may undergo hydrolysis in vivo, necessitating prodrug strategies .
  • Toxicity: Thieno[2,3-d]pyrimidines with nitro groups (e.g., Compound 25 ) show higher cytotoxicity than methoxy-substituted derivatives.

Biological Activity

Ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate, a compound characterized by its unique thieno[2,3-d]pyrimidine structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antibacterial activity, and its mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula: C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S with a molecular weight of approximately 370.41 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with ethyl and methoxy groups, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, molecular docking studies have shown that similar compounds can inhibit key enzymes such as EGFR (Epidermal Growth Factor Receptor) and exhibit cytotoxic effects on various cancer cell lines.

Case Study: Inhibition of EGFR

A notable study demonstrated that derivatives of thieno[2,3-d]pyrimidines showed high binding affinity to EGFR tyrosine kinase. The docking scores indicated potential as anticancer agents, particularly against human colon cancer (HT29) and prostate cancer (DU145) cell lines. The MTT assay results confirmed that these compounds significantly reduced cell viability in a dose-dependent manner.

Cell Line IC50 (µM) Mechanism of Action
HT2915.4EGFR inhibition
DU14512.7Induction of apoptosis

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study reported that thieno[2,3-d]pyrimidine derivatives exhibited antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

The MIC for the compound was determined as follows:

Bacterial Strain MIC (µg/mL)
E. coli256
S. aureus256

These results suggest that the compound possesses moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Antibacterial Mechanisms : It may interfere with bacterial metabolism or structural integrity.

Q & A

Q. Table 1: Crystallographic Parameters

ParameterValueSource
Space groupMonoclinic, P21/cP2_1/c
Dihedral angle (core vs. aryl)80.94(7)°
Hydrogen bond (C–H···O)2.45 Å, 158°

Q. Table 2: Synthetic Optimization via DoE

FactorOptimal RangeImpact on Yield
Reflux time8–10 hours+15%
Solvent ratio (AcOH:Ac2_2O)1:1+20%
Catalyst (NaOAc)1.5 g+10%

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